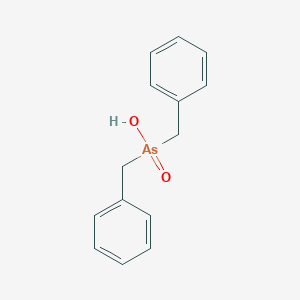
Azetidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine-1-carbaldehyde is a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane. It is a fascinating compound due to its unique ring strain and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine-1-carbaldehyde can be synthesized through various methods. . This method is highly efficient for synthesizing functionalized azetidines. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
Industrial production of this compound often relies on nucleophilic substitution reactions with nitrogen nucleophiles and the reduction of β-lactams. These methods are preferred due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Azetidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azetidine-1-carboxylic acid.
Reduction: Reduction reactions can convert it into azetidine-1-methanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include azetidine-1-carboxylic acid, azetidine-1-methanol, and various substituted azetidines .
Scientific Research Applications
Azetidine-1-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The reactivity of azetidine-1-carbaldehyde is driven by its considerable ring strain, which makes it more stable than related aziridines but still highly reactive under appropriate conditions . The ring strain facilitates bond functionalization by N–C bond cleavage, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine-1-carbaldehyde is unique due to its intermediate ring strain, which provides a balance between stability and reactivity. This makes it easier to handle compared to aziridines while still offering unique reactivity that can be triggered under appropriate conditions .
Properties
CAS No. |
51599-70-3 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
azetidine-1-carbaldehyde |
InChI |
InChI=1S/C4H7NO/c6-4-5-2-1-3-5/h4H,1-3H2 |
InChI Key |
SVTPHAFLJUCRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



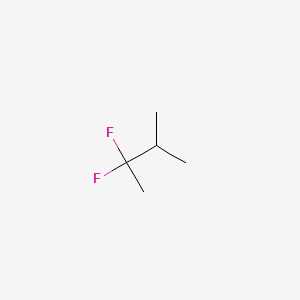
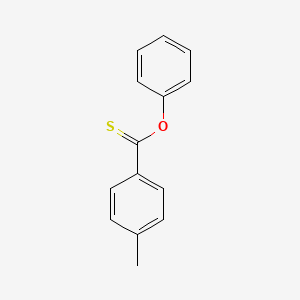
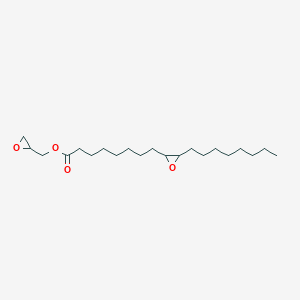
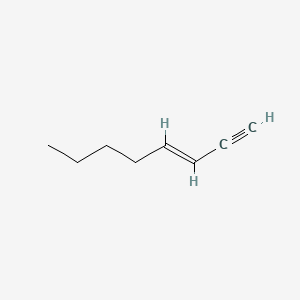
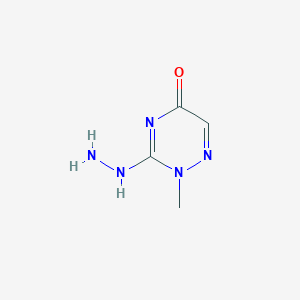
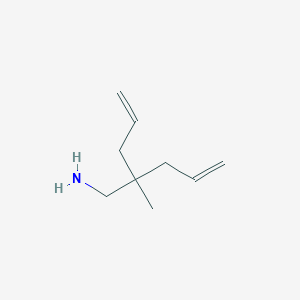
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
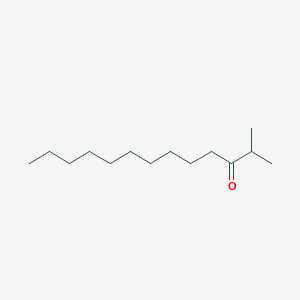
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

